

Application Notes and Protocols for Specific Ligand Conjugation of CH1055 using Triethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CH1055 triethylamine

Cat. No.: B12402061

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH1055 is a near-infrared II (NIR-II) fluorescent dye with an emission maximum around 1055 nm, making it a powerful tool for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration compared to traditional NIR-I fluorophores. For targeted imaging applications, such as in oncology or the study of specific cellular processes, CH1055 can be covalently conjugated to a ligand that specifically binds to a target of interest, such as a receptor overexpressed on cancer cells. This document provides detailed protocols and application notes for the conjugation of an N-hydroxysuccinimide (NHS) ester-activated CH1055 to a primary amine-containing ligand, a common and robust bioconjugation strategy, utilizing triethylamine as a base catalyst in an organic solvent.

The conjugation chemistry described herein is based on the reaction of an NHS ester with a primary amine. The NHS ester of CH1055 is a reactive species that efficiently couples with nucleophilic primary amines found on ligands such as peptides (e.g., the epsilon-amino group of lysine residues), amine-modified oligonucleotides, or small molecules.^{[1][2][3][4]} In anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a tertiary amine base such as triethylamine (TEA) is used to deprotonate the primary amine, thereby increasing its nucleophilicity and facilitating the reaction.^{[1][5][6]}

Data Presentation

Table 1: Physicochemical Properties of CH1055

Property	Value	Reference
Excitation Wavelength (λ_{ex})	~808 nm	[7]
Emission Wavelength (λ_{em})	~1055 nm	[7]
Molecular Weight (approx.)	~970 Da	[7]

Table 2: Recommended Reaction Conditions for CH1055-NHS Ester Conjugation to an Amine-Containing Ligand

Parameter	Recommended Condition	Notes
Reactants		
CH1055-NHS Ester	1.0 - 1.5 equivalents	The limiting reagent.
Amine-containing Ligand	1.0 equivalents	Can be a peptide, antibody, or small molecule.
Triethylamine (TEA)	1.5 - 3.0 equivalents	Acts as a base catalyst. [5] [8]
Solvent		
Reaction Solvent	Anhydrous DMF or DMSO	Polar aprotic solvents are preferred. [1]
Reaction Conditions		
Temperature	Room Temperature (20-25°C) or 30°C	[5] [6] [8]
Reaction Time	2 - 16 hours (or overnight)	Monitor reaction progress by TLC or LC-MS. [8]
Atmosphere	Inert (e.g., Nitrogen or Argon)	Recommended to prevent moisture contamination.
Purification		
Purification Method	Reverse-phase HPLC, Size-Exclusion Chromatography	Dependent on the nature of the conjugate. [5] [8]

Experimental Protocols

Protocol 1: Activation of CH1055 with an NHS Ester (Hypothetical)

This protocol describes a general method for creating a CH1055-NHS ester. Commercially available CH1055 may already be functionalized with a carboxylic acid suitable for this activation.

Materials:

- CH1055-COOH (CH1055 with a carboxylic acid functional group)
- N-Hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous Dimethylformamide (DMF)
- Triethylamine (TEA)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- Dissolve CH1055-COOH (1 equivalent) in anhydrous DMF under an inert atmosphere.
- Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the solution.
- Add TEA (0.1 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).
- Remove the DMF under reduced pressure.
- Purify the resulting CH1055-NHS ester by silica gel column chromatography using a gradient of ethyl acetate in hexane.
- Characterize the final product by mass spectrometry and NMR.

Protocol 2: Conjugation of CH1055-NHS Ester to an Amine-Containing Ligand (e.g., a Peptide)

This protocol details the conjugation of the prepared CH1055-NHS ester to a ligand containing a primary amine, such as a peptide with a lysine residue.

Materials:

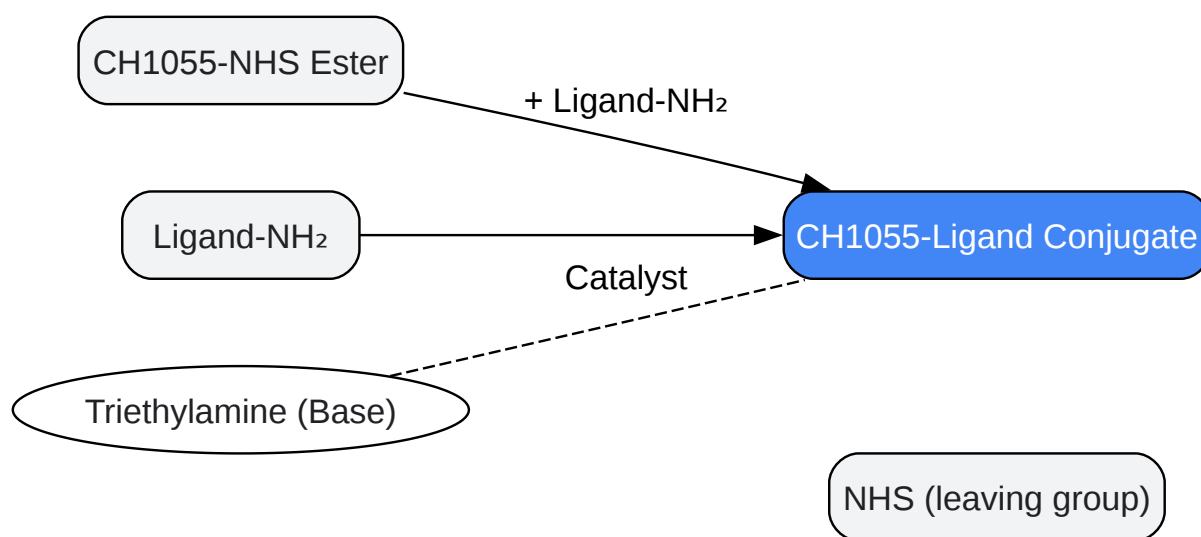
- CH1055-NHS ester
- Amine-containing ligand (e.g., a custom peptide)
- Anhydrous Dimethylformamide (DMF)
- Triethylamine (TEA)
- Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
- Mass Spectrometer

Procedure:

- Dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF.
- In a separate vial, dissolve the CH1055-NHS ester (1.5 equivalents) in anhydrous DMF.
- Add the CH1055-NHS ester solution to the ligand solution with stirring.
- Add triethylamine (2 equivalents) to the reaction mixture.^[8]
- Allow the reaction to proceed at room temperature for 4 hours, or overnight at 4°C.^{[5][6]} The reaction should be carried out in the dark to prevent photobleaching of the dye.
- Monitor the progress of the conjugation by RP-HPLC by observing the formation of a new, more hydrophobic peak corresponding to the CH1055-ligand conjugate.
- Once the reaction is complete, quench any remaining CH1055-NHS ester by adding a small amount of an amine-containing buffer like Tris (optional).

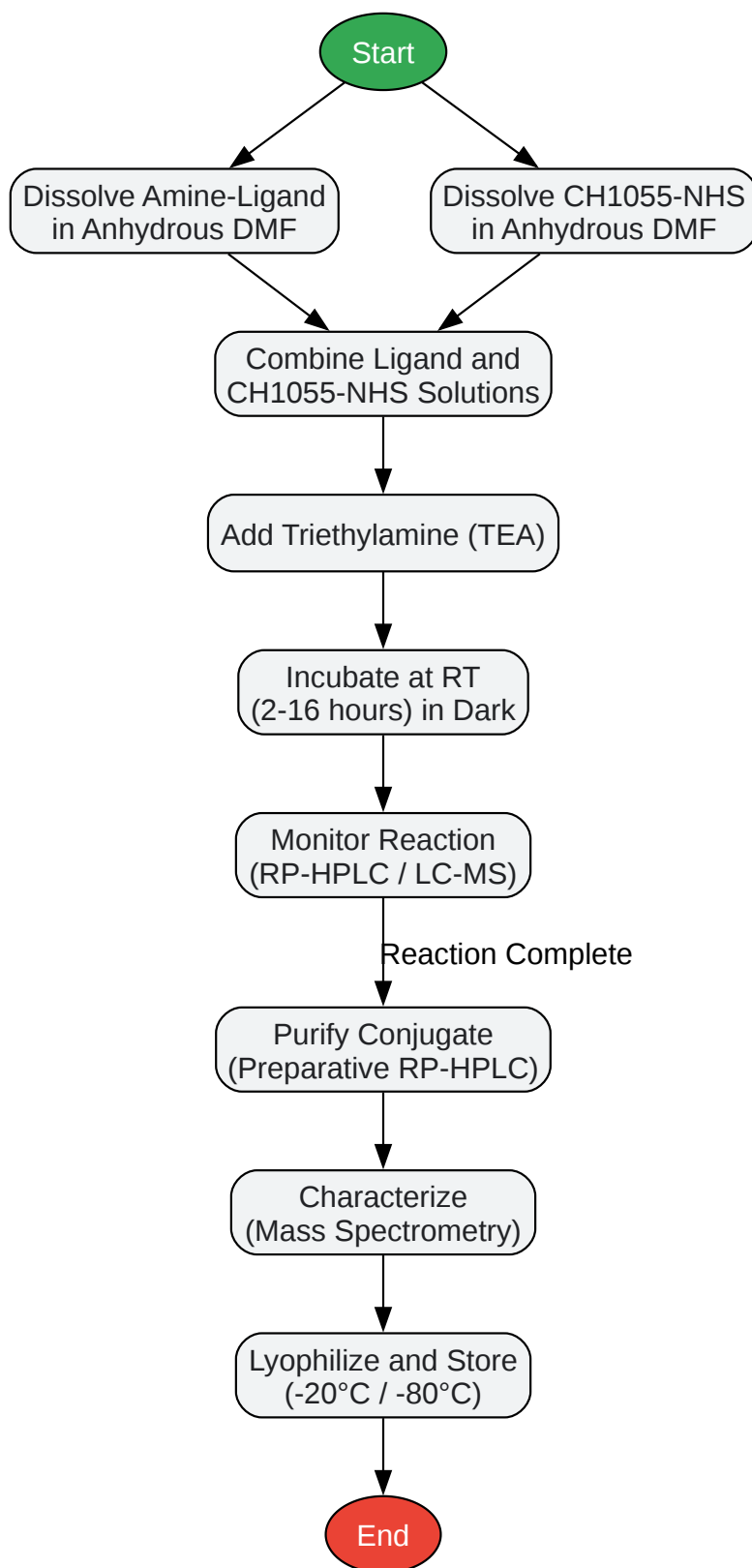
- Purify the CH1055-ligand conjugate using preparative RP-HPLC.
- Confirm the identity of the purified conjugate by mass spectrometry.
- Lyophilize the purified conjugate and store it at -20°C or -80°C, protected from light.

Visualizations



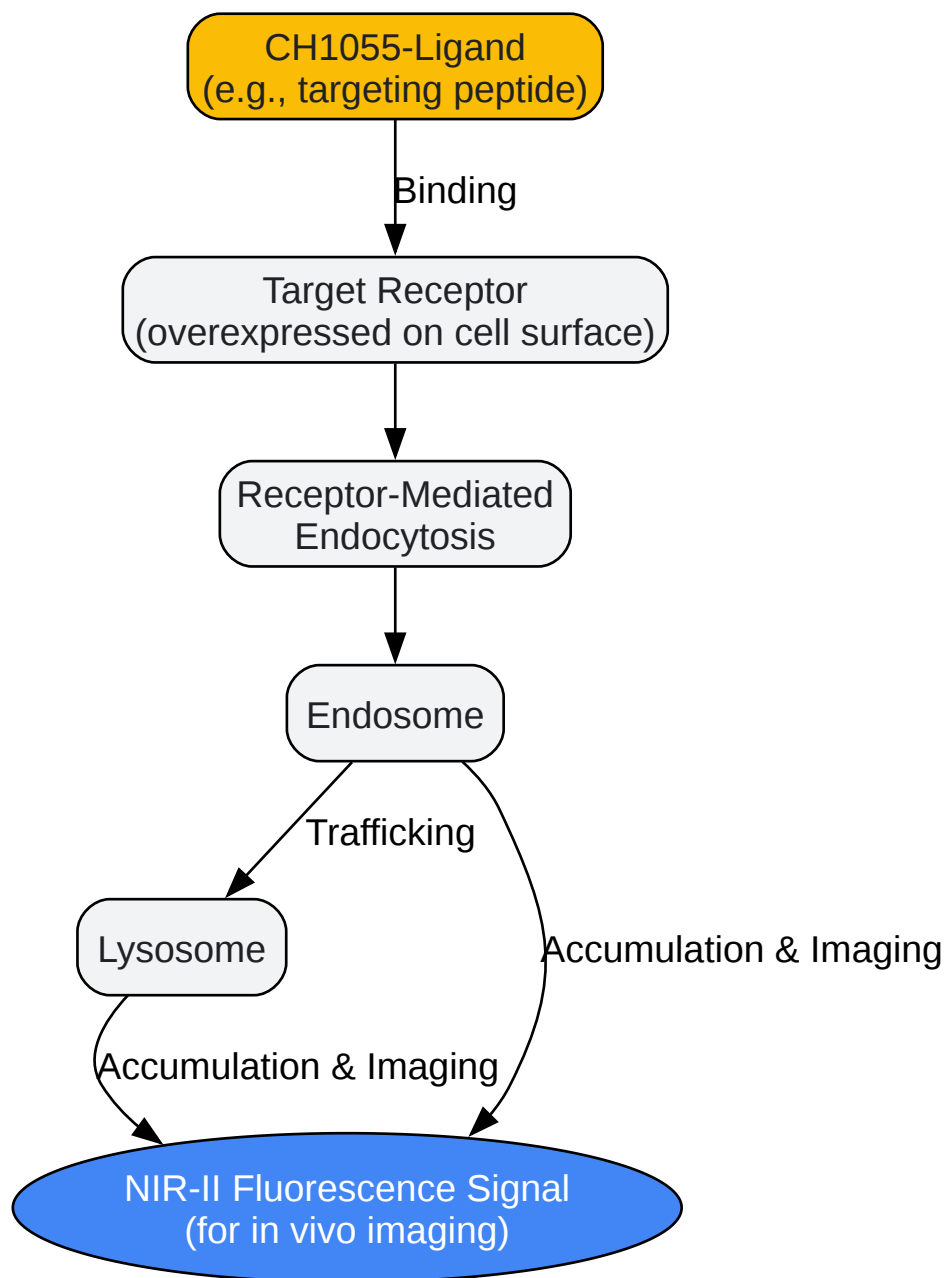
[Click to download full resolution via product page](#)

Caption: Chemical reaction scheme for the conjugation of a CH1055-NHS ester to an amine-containing ligand, catalyzed by triethylamine.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification of a CH1055-ligand conjugate.



[Click to download full resolution via product page](#)

Caption: A potential signaling pathway and cellular uptake mechanism for a CH1055-ligand conjugate for targeted cell imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Specific Ligand Conjugation of CH1055 using Triethylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12402061#ch1055-triethylamine-for-specific-ligand-conjugation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com